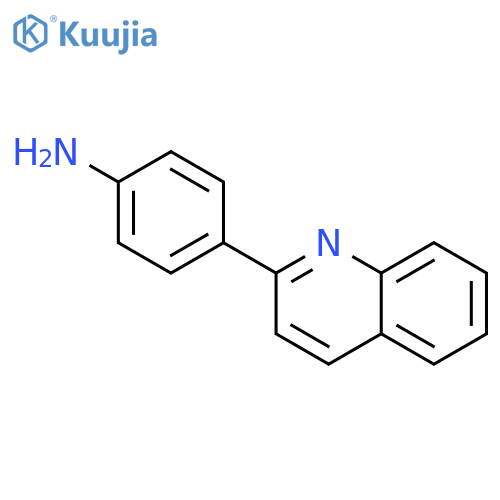Cas no 22191-97-5 ((4-Quinolin-2-ylphenyl)amine)

(4-Quinolin-2-ylphenyl)amine 化学的及び物理的性質
名前と識別子
-
- Benzenamine,4-(2-quinolinyl)-
- (4-Quinolin-2-ylphenyl)amine
- 2-(4-aminophenyl)quinoline
- 2-(4-aminophenyl)quinoline hydrochloride
- NSC 168387 hydrochloride
- BF 170
- NSC 168387
- CHEMBL1411717
- NCGC00162305-03
- 22191-97-5
- NSC-168387
- NCGC00162305-05
- 2-(4-Amino)phenylquinoline
- 4-quinolin-2-ylaniline
- AKOS004118002
- Benzenamine, 4-(2-quinolinyl)-
- SDCCGSBI-0633773.P001
- SCHEMBL1298412
- NCGC00162305-01
- CS-0449731
- 4-(Quinolin-2-yl)aniline
- Paraaminophenylchinolin
- NCGC00162305-02
- NSC168387
- 4-(2-Quinolinyl)benzenamine
- DB-411440
- HS-7533
-
- MDL: MFCD08705340
- インチ: InChI=1S/C15H12N2/c16-13-8-5-12(6-9-13)15-10-7-11-3-1-2-4-14(11)17-15/h1-10H,16H2
- InChIKey: UYYPMQOFLJHJAW-UHFFFAOYSA-N
- ほほえんだ: C1=CC=C2C(=C1)C=CC(=N2)C3=CC=C(C=C3)N
計算された属性
- せいみつぶんしりょう: 220.10016
- どういたいしつりょう: 220.1
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 17
- 回転可能化学結合数: 1
- 複雑さ: 245
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.2
- トポロジー分子極性表面積: 38.9A^2
じっけんとくせい
- 密度みつど: 1.194±0.06 g/cm3 (20 ºC 760 Torr),
- ゆうかいてん: 194-195 ºC
- ふってん: 409.2°Cat760mmHg
- フラッシュポイント: 230.4°C
- 屈折率: 1.697
- ようかいど: ほとんど溶けない(0.04 g/l)(25ºC)、
- PSA: 38.91
(4-Quinolin-2-ylphenyl)amine セキュリティ情報
-
記号:


- シグナルワード:Danger
- 危害声明: H302-H315-H318-H335
- 警告文: P261-P280-P305+P351+P338
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 22-37/38-41
- セキュリティの説明: 26
-
危険物標識:

- ちょぞうじょうけん:−20°C
(4-Quinolin-2-ylphenyl)amine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | Q062725-100mg |
(4-Quinolin-2-ylphenyl)amine |
22191-97-5 | 100mg |
$ 440.00 | 2022-06-03 | ||
| TRC | Q062725-50mg |
(4-Quinolin-2-ylphenyl)amine |
22191-97-5 | 50mg |
$ 265.00 | 2022-06-03 | ||
| A2B Chem LLC | AF40210-25mg |
2-(4-Aminophenyl)quinoline |
22191-97-5 | 98% (HPLC) | 25mg |
$1244.00 | 2024-04-20 | |
| A2B Chem LLC | AF40210-5mg |
2-(4-Aminophenyl)quinoline |
22191-97-5 | 98% (HPLC) | 5mg |
$385.00 | 2024-04-20 | |
| A2B Chem LLC | AF40210-100mg |
2-(4-Aminophenyl)quinoline |
22191-97-5 | 98% (HPLC) | 100mg |
$3321.00 | 2024-04-20 | |
| Aaron | AR00BLOE-25mg |
2-(4-Aminophenyl)quinoline |
22191-97-5 | 98% | 25mg |
$503.00 | 2023-12-15 | |
| A2B Chem LLC | AF40210-10mg |
2-(4-Aminophenyl)quinoline |
22191-97-5 | 98% (HPLC) | 10mg |
$631.00 | 2024-04-20 | |
| A2B Chem LLC | AF40210-50mg |
2-(4-Aminophenyl)quinoline |
22191-97-5 | 98% (HPLC) | 50mg |
$1968.00 | 2024-04-20 | |
| Aaron | AR00BLOE-100mg |
2-(4-Aminophenyl)quinoline |
22191-97-5 | 98% | 100mg |
$1232.00 | 2025-02-13 | |
| 1PlusChem | 1P00BLG2-25mg |
2-(4-Aminophenyl)quinoline |
22191-97-5 | 98% (HPLC) | 25mg |
$474.00 | 2023-12-18 |
(4-Quinolin-2-ylphenyl)amine 関連文献
-
Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
-
Chandra B. KC,Kei Ohkubo,Paul A. Karr,Francis D'Souza Chem. Commun., 2013,49, 7614-7616
-
4. 3D hierarchical tubular micromotors with highly selective recognition and capture for antibiotics†Xingmei Bing,Xiaolei Zhang,Jia Li,Wenning Yang,Jie Yang J. Mater. Chem. A, 2020,8, 2809-2819
-
Shuqian Zhang,Yang Yuan,Wang Zhang,Fang Song,Jinghan Li,Qinglei Liu,Jiajun Gu,Di Zhang J. Mater. Chem. A, 2021,9, 17985-17993
-
Brandon D. Armstrong,Devin T. Edwards,Richard J. Wylde,Shamon A. Walker,Songi Han Phys. Chem. Chem. Phys., 2010,12, 5920-5926
-
Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
(4-Quinolin-2-ylphenyl)amineに関する追加情報
Compound CAS No 22191-97-5: (4-Quinolin-2-ylphenyl)amine
The compound with CAS number 22191-97-5, commonly referred to as (4-Quinolin-2-ylphenyl)amine, is a significant molecule in the field of organic chemistry, particularly within the realm of heterocyclic compounds. This compound is a derivative of quinoline, a bicyclic structure composed of a benzene ring fused with a pyridine ring. The presence of the amino group (-NH₂) attached to the phenyl ring at position 4 introduces unique electronic and structural properties that make this compound highly versatile in various applications.
Recent studies have highlighted the potential of (4-Quinolin-2-ylphenyl)amine in drug discovery, particularly in the development of bioactive molecules. Its structure, which includes a quinoline moiety, is known to exhibit significant interactions with biological targets such as enzymes and receptors. For instance, research has shown that this compound can act as a ligand for certain G-protein coupled receptors (GPCRs), making it a promising candidate for therapeutic interventions in conditions like inflammation and neurodegenerative diseases.
The synthesis of (4-Quinolin-2-ylphenyl)amine typically involves multi-step organic reactions, often utilizing coupling agents or catalytic systems to facilitate the formation of the desired product. One common approach involves the nucleophilic substitution of an appropriate halogenated quinoline derivative with an amine-containing substrate. The optimization of reaction conditions, such as temperature and solvent choice, plays a critical role in achieving high yields and purity levels.
In terms of physical properties, (4-Quinolin-2-ylphenyl)amine exhibits a melting point around 180°C and is sparingly soluble in common organic solvents like dichloromethane and ethyl acetate. Its UV-vis spectrum shows strong absorption bands in the range of 250–300 nm, indicative of its aromatic character and conjugated system. These properties make it suitable for applications in both academic research and industrial settings.
One of the most intriguing aspects of this compound is its ability to act as a precursor for more complex molecules. For example, through various functionalization strategies, it can be transformed into biologically active agents or advanced materials. Recent advancements in click chemistry have enabled researchers to efficiently modify this compound by introducing additional functional groups, thereby expanding its utility across diverse fields.
In conclusion, CAS No 22191-97-5 ((4-Quinolin-2-ylphenyl)amine) stands out as a valuable molecule due to its unique structural features and wide-ranging applications. With ongoing research exploring its potential in drug discovery, material science, and synthetic chemistry, this compound continues to be an area of significant interest for scientists worldwide.
22191-97-5 ((4-Quinolin-2-ylphenyl)amine) 関連製品
- 6855-64-7(2-Phenyl-1H-indol-5-amine)
- 500992-13-2(1H-INDOL-6-AMINE,2-PHENYL-)
- 116529-78-3(2-Phenylquinolin-8-amine)
- 863770-87-0(2-Phenylquinolin-6-amine)
- 52009-64-0(3,8-Diamino-6-phenylphenanthridine)
- 408508-52-1(2-Phenylquinolin-7-amine)
- 21889-05-4(4-(1H-Indol-2-yl)aniline)
- 1179681-88-9(4-fluoro-3-(1H-pyrrol-1-yl)benzoic acid)
- 1518213-91-6(3-(propan-2-yloxy)cyclobutan-1-one)
- 1078721-72-8(Methyl 4-chloro-2-iodo-6-methylbenzoate)
